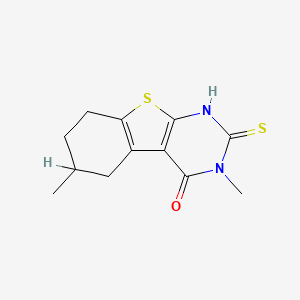
AAG-1 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AAG-1 hydrochloride is a synthetic compound known for its significant role in various scientific research fields. It is a small molecule with a molecular formula of C16H17N3O2 and a molecular weight of approximately 283.33 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a furo[2,3-d]pyrimidine derivative with a methoxyphenyl group under controlled conditions . The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of AAG-1 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
AAG-1 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
AAG-1 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and as a drug delivery agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of AAG-1 hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparaison Avec Des Composés Similaires
AAG-1 hydrochloride can be compared with other similar compounds, such as:
Alpha-1-acid glycoprotein (AGP): A plasma protein with similar binding properties.
Orosomucoid: Another name for alpha-1-acid glycoprotein, known for its role in drug binding and transport.
ORM1 and ORM2: Variants of alpha-1-acid glycoprotein with slightly different structures and functions.
This compound is unique due to its specific molecular structure and the particular pathways it influences, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1614235-14-1 |
|---|---|
Formule moléculaire |
C16H18ClN3O2 |
Poids moléculaire |
319.78 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3O2.ClH/c1-10-9-14-15(17-11(2)18-16(14)21-10)19(3)12-5-7-13(20-4)8-6-12;/h5-9H,1-4H3;1H |
Clé InChI |
WZIIUILMMRGPJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C(N=C2O1)C)N(C)C3=CC=C(C=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


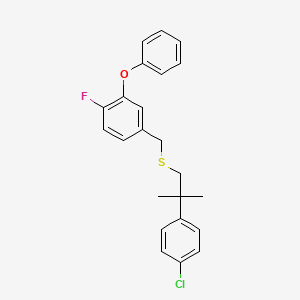
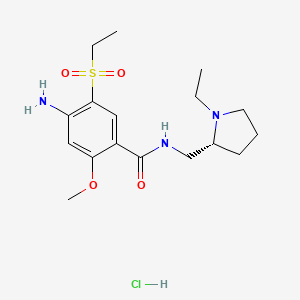
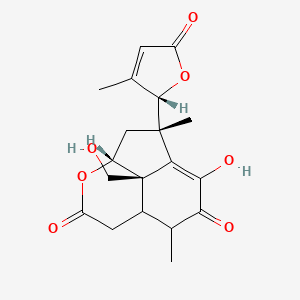
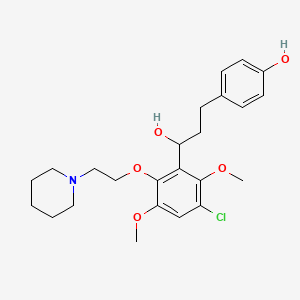
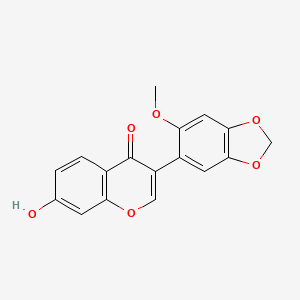
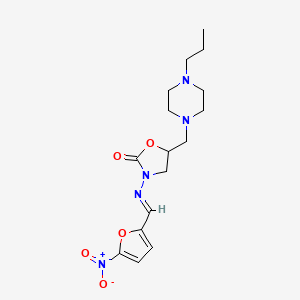
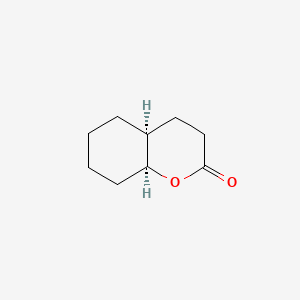

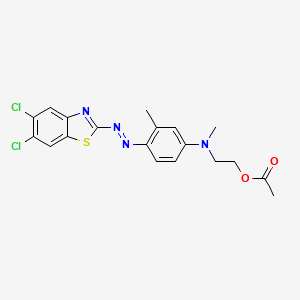
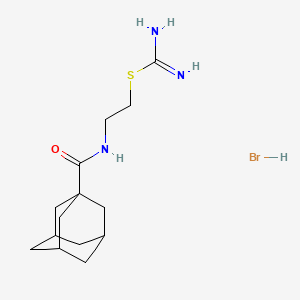

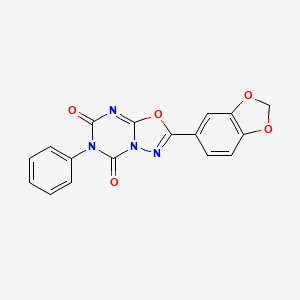
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)
